6-Amino-2-methyl-benzo[de]isoquinoline-1,3-dione
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Overview
Description
6-Amino-2-methyl-benzo[de]isoquinoline-1,3-dione is an organic compound belonging to the class of isoquinolones and derivatives. These are aromatic polycyclic compounds containing a ketone-bearing isoquinoline moiety
Preparation Methods
The synthesis of 6-Amino-2-methyl-benzo[de]isoquinoline-1,3-dione involves several steps. One common method is the reaction of 2-benzyl-6-bromobenzo[de]isoquinoline-1,3-dione with ethylenediamine and hydrazine . This reaction leads to the formation of derivatives containing an amino group. Further functionalization of the free amino groups can result in the formation of imines, amines, thioureas, and hydrazones . Industrial production methods may involve similar synthetic routes but optimized for large-scale production.
Chemical Reactions Analysis
6-Amino-2-methyl-benzo[de]isoquinoline-1,3-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can convert the compound into various reduced forms.
Substitution: The amino group in the compound can undergo substitution reactions with different reagents to form imines, amines, thioureas, and hydrazones. Common reagents used in these reactions include ethylenediamine, hydrazine, and aromatic aldehydes. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
6-Amino-2-methyl-benzo[de]isoquinoline-1,3-dione has several scientific research applications:
Mechanism of Action
The mechanism of action of 6-Amino-2-methyl-benzo[de]isoquinoline-1,3-dione involves its interaction with specific molecular targets. For instance, it acts as an inhibitor of poly [ADP-ribose] polymerase 1, a protein involved in DNA repair processes . This inhibition can lead to the accumulation of DNA damage, which is of interest in cancer research.
Comparison with Similar Compounds
6-Amino-2-methyl-benzo[de]isoquinoline-1,3-dione can be compared with other similar compounds, such as:
- 6-Methoxy-2-methyl-1H-benzo[de]isoquinoline-1,3-dione
- 6-Bromo-2-methyl-1H-benzo[de]isoquinoline-1,3-dione These compounds share a similar isoquinoline structure but differ in their substituents, which can lead to variations in their chemical properties and applications. The presence of the amino group in this compound makes it unique and versatile for further functionalization and applications.
Properties
IUPAC Name |
6-amino-2-methylbenzo[de]isoquinoline-1,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N2O2/c1-15-12(16)8-4-2-3-7-10(14)6-5-9(11(7)8)13(15)17/h2-6H,14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HDGAYMVNWSXKLI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C2=C3C(=C(C=C2)N)C=CC=C3C1=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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